molecular formula C10H11FO3 B13426790 4'-Fluoro-2,2-dimethoxyacetophenone CAS No. 21983-80-2

4'-Fluoro-2,2-dimethoxyacetophenone

Cat. No.: B13426790
CAS No.: 21983-80-2
M. Wt: 198.19 g/mol
InChI Key: WOWWVWLWNMOMHX-UHFFFAOYSA-N
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Description

4’-Fluoro-2,2-dimethoxyacetophenone is an organic compound with the molecular formula C10H11FO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the para position and two methoxy groups at the ortho positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,2-dimethoxyacetophenone typically involves the reaction of 4-fluoroacetophenone with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-2,2-dimethoxyacetophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2,2-dimethoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Formation of 4’-fluoro-2,2-dimethoxybenzoic acid.

    Reduction: Formation of 4’-fluoro-2,2-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-2,2-dimethoxyacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2,2-dimethoxyacetophenone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes. The methoxy groups also contribute to its lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

    2,4-Dimethoxyacetophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    4-Fluoroacetophenone: Lacks the methoxy groups, leading to reduced lipophilicity and different interaction profiles with biological targets.

    2-Fluoro-4-methoxyacetophenone: Contains only one methoxy group, affecting its overall chemical and physical properties.

Uniqueness: 4’-Fluoro-2,2-dimethoxyacetophenone is unique due to the combination of the fluorine atom and two methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

21983-80-2

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethoxyethanone

InChI

InChI=1S/C10H11FO3/c1-13-10(14-2)9(12)7-3-5-8(11)6-4-7/h3-6,10H,1-2H3

InChI Key

WOWWVWLWNMOMHX-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CC=C(C=C1)F)OC

Origin of Product

United States

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